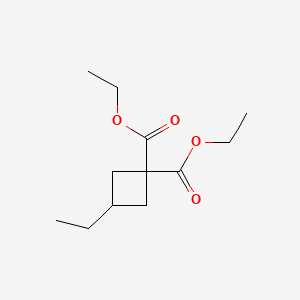
Diethyl 3-ethylcyclobutane-1,1-dicarboxylate
Cat. No. B6326158
Key on ui cas rn:
66016-02-2
M. Wt: 228.28 g/mol
InChI Key: NHDOSBGQQMXBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04220795
Procedure details


Sodium metal (7.6 g, 0.33 g/atom) was dispersed in 50 ml of dry xylene (distilled from sodium hydride) by heating to 130° C. with rapid stirring. Dry xylene (168 ml) and 47.8 g (45.2 ml, 0.298 mole) of diethyl malonate were then added thereto and the mixture was allowed to react at 120° C. To the resultant mixture there was then added 48.1 g (0.116 mole) of 2-ethyl-propyl-1,3-ditosylate (prepared in 1B) dissolved in 120 ml of dry xylene. This reaction mixture was heated to about 150° C. and stirred for 18 hr. The mixture was cooled and poured into 500 ml of water and extracted with 600 ml (3×300 ml) of ether. The aqueous material was made acidic with 10% aqueous HCl and then extracted with 600 ml (2×300 ml) of ether. The combined ether extract was washed with 200 ml of saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered and the solvent was removed in vacuo. Distillation of the product at reduced pressure yielded 7.0 g of the title compound having the following physical characteristics:


[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
2-ethyl-propyl-1,3-ditosylate
Quantity
48.1 g
Type
reactant
Reaction Step Two





Name
Identifiers


|
REACTION_CXSMILES
|
[Na].[C:2]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].O.[C:14]1([CH3:21])[C:15](C)=CC=[CH:18][CH:19]=1>>[CH2:19]([CH:14]1[CH2:21][C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])([C:2]([O:10][CH2:11][CH3:12])=[O:9])[CH2:15]1)[CH3:18] |^1:0|
|
Inputs


Step One
Step Two
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
2-ethyl-propyl-1,3-ditosylate
|
|
Quantity
|
48.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Step Five
|
Name
|
|
|
Quantity
|
45.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
168 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 18 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react at 120° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This reaction mixture was heated to about 150° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 600 ml (3×300 ml) of ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 600 ml (2×300 ml) of ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined ether extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with 200 ml of saturated aqueous sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation of the product at reduced pressure
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1CC(C1)(C(=O)OCC)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
